molecular formula C33H42N4O6 B1678858 Nifeviroc

Nifeviroc

カタログ番号: B1678858
分子量: 590.7 g/mol
InChIキー: JNSKQYZFEVKYDB-UVMMSNCQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ニフェビロックは、C-C ケモカイン受容体タイプ 5(CCR5)アンタゴニストとして機能する低分子薬です。主にヒト免疫不全ウイルス1型(HIV-1)感染症の治療に使用されます。 CCR5 受容体を阻害することにより、ニフェビロックはウイルスがヒト細胞に侵入して感染するのを防ぎます .

2. 製法

合成経路と反応条件: ニフェビロックの合成には、重要な中間体の生成とその後のカップリングを含む複数のステップが含まれます。 正確な合成経路と反応条件は、製薬会社によって所有されており、特許に詳細が記載されています .

工業的製造方法: ニフェビロックの工業的製造は、通常、高収率と高純度を保証するための最適化された反応条件を使用して、大規模合成を行います。 このプロセスには、化合物の完全性を確認するための高速液体クロマトグラフィー(HPLC)や質量分析(MS)などの厳格な品質管理が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of nifeviroc involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and detailed in patents held by the originating organizations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify the compound’s integrity .

化学反応の分析

反応の種類: ニフェビロックは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成され、還元により脱酸素化化合物が生成される場合があります .

4. 科学研究への応用

ニフェビロックは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Scientific Research Applications

Nifeviroc has been investigated across various scientific domains, leading to diverse applications:

Chemistry

  • Model Compound : this compound serves as a model compound to study CCR5 antagonism and its effects on chemical pathways.
  • Synthesis Studies : Research into synthetic routes has improved production efficiency, focusing on multi-step organic reactions with enhanced yields.

Biology

  • Virology Research : The compound is essential for studying HIV entry mechanisms and evaluating antiviral strategies. It has shown effectiveness in cell-based experiments to block HIV from infecting healthy immune cells .

Medicine

  • Therapeutic Agent : this compound is explored as a potential therapeutic agent for HIV treatment, with ongoing clinical trials assessing its efficacy and safety in combination therapies for patients resistant to other treatments .
  • Pharmacokinetics : Studies are underway to understand its pharmacokinetic profile, including interactions with metabolic enzymes and transporters, which are crucial for determining dosing regimens and minimizing side effects .

Industry

  • Drug Development : this compound is utilized in developing new antiviral drugs and formulations, including microemulsions and hydrogels for controlled drug delivery systems .

Preclinical Studies

Research has demonstrated this compound's effectiveness in blocking various HIV strains in vitro, showcasing its potential to resist viral resistance—a significant challenge in HIV therapy.

Clinical Trials

Ongoing clinical trials are assessing this compound's safety and efficacy in combination with existing antiretroviral therapies. Initial findings suggest favorable outcomes regarding tolerability and viral suppression rates in patients previously treated with other regimens .

Stability Studies

Recent studies on this compound-loaded microemulsions have shown promising results regarding their stability under various conditions. These formulations maintain their integrity without significant degradation over time, indicating potential for effective drug delivery systems .

作用機序

ニフェビロックは、ヒト細胞の表面にある CCR5 受容体に結合することでその効果を発揮します。この結合により、HIV-1 ウイルスが受容体と相互作用できなくなり、ウイルスが細胞に侵入することを阻止します。 ニフェビロックのユニークなエクソ配置により、CCR5 の細胞外ループ 2(ECL2)領域へのアクセスが立体的に阻害され、アンタゴニスト活性がさらに強化されます .

類似化合物:

ニフェビロックの独自性: ニフェビロックは、特定の結合メカニズムと、さまざまな R5 嗜性 HIV-1 株に対する高い効力によって特徴付けられます。 他の CCR5 アンタゴニストとは異なり、ニフェビロックのエクソ配置により、CCR5 受容体の重要な領域へのアクセスが阻止され、HIV-1 の侵入を効果的に防止します .

類似化合物との比較

Uniqueness of Nifeviroc: this compound is unique due to its specific binding mechanism and high potency against a diverse group of R5-tropic HIV-1 strains. Unlike other CCR5 antagonists, this compound’s exo configuration allows it to block access to critical regions of the CCR5 receptor, making it highly effective in preventing HIV-1 entry .

生物活性

Nifeviroc is a novel small molecule inhibitor primarily developed as an anti-HIV therapeutic agent. It specifically targets the C-C chemokine receptor type 5 (CCR5), a crucial entry point for certain strains of HIV into host cells. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications in HIV treatment.

This compound operates as a CCR5 antagonist , effectively blocking the receptor's interaction with HIV. This inhibition prevents the virus from entering and infecting healthy immune cells. The compound exhibits a remarkable inhibitory concentration (IC50) value of 2.9 nM , indicating its potent activity against CCR5-tropic strains of HIV, which are prevalent in many infected individuals.

Structure-Activity Relationship

The structural features of this compound include a trisubstituted pyrrolidine ring , which is essential for its biological activity. The compound has been optimized through various synthetic routes to enhance its potency while minimizing toxicity. Research has indicated that modifications based on bioisosteric principles can lead to the development of analogues with improved properties, maintaining low toxicity levels while retaining high antiviral efficacy .

Efficacy in Preclinical Studies

This compound's efficacy has been demonstrated in several preclinical studies, where it has shown significant antiviral activity against various HIV strains. Its selectivity for CCR5-tropic strains makes it particularly valuable for patients who exhibit resistance to other antiretroviral therapies. In vitro experiments have confirmed that this compound effectively inhibits HIV entry into immune cells, showcasing its potential as a critical component in combination therapy regimens for HIV-positive patients .

Comparative Analysis with Other CCR5 Inhibitors

The following table compares this compound with other CCR5 antagonists based on their mechanisms of action and potency:

Compound NameMechanism of ActionIC50 (nM)Unique Features
This compoundCCR5 antagonist2.9Highly selective for CCR5-tropic HIV strains
MaravirocCCR5 antagonist3.8Approved for clinical use; broader spectrum
VicrivirocCCR5 antagonist10Investigational; potential for resistance management
AplavirocCCR5 antagonist0.6Potent against resistant strains
CenicrivirocDual CCR2/CCR5 antagonist1.0Targets additional pathways beyond HIV

This compound's unique structural characteristics and its potent activity against HIV distinguish it from these similar compounds, positioning it as a promising candidate for further development in HIV therapy.

Clinical Trials and Case Studies

Ongoing clinical trials are essential to evaluate the safety and efficacy of this compound in human subjects. Preliminary studies have focused on assessing its pharmacokinetic profile and interactions with other antiretroviral drugs. These studies are crucial for determining appropriate dosing regimens and minimizing potential side effects during treatment.

Notable Case Studies

  • Phase I Trials : Initial human trials have aimed to establish the maximum tolerated dose of this compound while monitoring safety parameters.
  • Combination Therapy Studies : Research is ongoing to explore this compound's effectiveness when used alongside existing antiretroviral therapies, particularly in patients with resistant viral strains.

特性

IUPAC Name

(4-nitrophenyl)methyl N-[1-[[(3S,4R)-1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N4O6/c1-2-18-36(32(39)43-23-25-12-14-30(15-13-25)37(41)42)29-16-19-34(20-17-29)21-28-22-35(31(38)26-8-6-7-9-26)24-33(28,40)27-10-4-3-5-11-27/h2-5,10-15,26,28-29,40H,1,6-9,16-24H2/t28-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSKQYZFEVKYDB-UVMMSNCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1CCN(CC1)CC2CN(CC2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN(C1CCN(CC1)C[C@H]2CN(C[C@@]2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifeviroc
Reactant of Route 2
Reactant of Route 2
Nifeviroc
Reactant of Route 3
Nifeviroc
Reactant of Route 4
Nifeviroc
Reactant of Route 5
Nifeviroc
Reactant of Route 6
Reactant of Route 6
Nifeviroc

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。